![molecular formula C18H21FN4O B2438482 N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 380626-14-2](/img/structure/B2438482.png)

N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

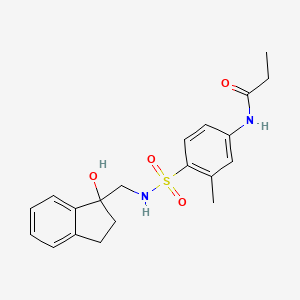

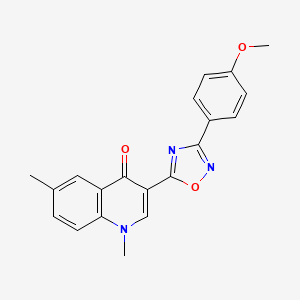

N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, commonly known as FMPA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. FMPA has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

科学的研究の応用

Radiolabeled Antagonist for 5-HT1A Receptors

N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, known as [(18)F]p-MPPF, is a radiolabeled antagonist used for studying 5-HT1A receptors, primarily in the context of serotonin neurotransmission. It has been utilized in positron emission tomography (PET) to analyze serotonergic neurotransmission. This compound has seen applications in various animal models (rats, cats, and monkeys) as well as human studies, providing insights into the functioning of 5-HT1A receptors and their role in neurological processes (Plenevaux et al., 2000).

Alzheimer's Disease Research

This compound has also been employed in Alzheimer's disease research. It was used as a molecular imaging probe in PET studies to quantify 5-HT1A receptor densities in the brains of Alzheimer's disease patients, individuals with mild cognitive impairment, and control subjects. The findings from these studies have been instrumental in understanding the changes in 5-HT1A receptors in Alzheimer's disease, correlating these changes with clinical symptoms and neuropathological loads (Kepe et al., 2006).

Synthesis and Antibacterial Evaluation

N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide derivatives have been synthesized and evaluated for their antibacterial properties. A study focused on creating a series of these compounds and testing their in vitro activity against various resistant Gram-positive and Gram-negative bacteria. The research aimed to develop potent antibacterial agents, providing valuable insights into new treatments for bacterial infections (Varshney et al., 2009).

Anticonvulsant Activity Evaluation

Another application of this compound is in the field of epilepsy research. A series of acetamides derived from N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide has been synthesized and evaluated for anticonvulsant activity. These studies are crucial in understanding the potential therapeutic applications of these compounds in treating epilepsy and related neurological disorders (Obniska et al., 2015).

特性

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O/c1-14-5-6-15(19)12-16(14)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCJVINHYDUXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2438411.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2438412.png)

![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2438420.png)